Cas no 19844-93-0 (3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
19844-93-0 structure
Produktname:3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS-Nr.:19844-93-0
MF:C12H10N4O2
MW:242.23340177536
CID:1039736
PubChem ID:2033102

3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Benzyl-1H-purine-2,6(3H,7H)-dione
    • 3-benzyl-7H-purine-2,6-dione
    • 3-Benzylxanthine
    • 3-benzyl-3,7(9)-dihydro-purine-2,6-dione
    • 3-benzyl-3,7-dihydro-1H-purine-2,6-dione
    • 3-benzyl-3,7-dihydropurine-2,6-dione
    • 3-Benzylxanthin
    • AC1M0S6W
    • CHEMBL33826
    • ChemDiv3_014108
    • STK594792
    • STOCK5S-27389
    • SureCN9032111
    • 3,9-Dihydro-3-(phenylmethyl)-1H-purine-2,6-dione
    • 3-benzyl-1H-purine-2
    • 1H-Purine-2,6-dione, 3,7-dihydro-3-(phenylMethyl)-
    • 3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 3-Benzyl-2-hydroxy-1,9-dihydro-purin-6-one
    • F2644-0507
    • IDI1_029906
    • BDBM50005801
    • SR-01000301374
    • AKOS005516446
    • AKOS016006973
    • 3-benzyl-6-hydroxy-3,7-dihydro-2H-purin-2-one
    • 3,7-Dihydro-3-(phenylmethyl)-1H-purine-2,6-dione
    • HMS1513B06
    • 19844-93-0
    • SR-01000301374-1
    • DB-339129
    • SCHEMBL9032111
    • DTXSID90365877
    • CCG-121903
    • AB-323/13887469
    • A854723
    • 6(3H
    • 7H)-dione
    • Inchi: InChI=1S/C12H10N4O2/c17-11-9-10(14-7-13-9)16(12(18)15-11)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)(H,15,17,18)
    • InChI-Schlüssel: YWCSDTAKJJLSPO-UHFFFAOYSA-N
    • Lächelt: O=C1N(C2=C(N=CN2)C(N1)=O)CC3=CC=CC=C3

Berechnete Eigenschaften

  • Genaue Masse: 242.0805
  • Monoisotopenmasse: 242.08037557g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 18
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 354
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 78.1Ų
  • XLogP3: 0.8

Experimentelle Eigenschaften

  • Dichte: 1.457±0.06 g/cm3 (20 ºC 760 Torr),
  • Schmelzpunkt: >300 ºC
  • Löslichkeit: Fast unlöslich (0,056 g/l) (25°C),
  • PSA: 78.09

3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM138462-1g
3-benzyl-3,7-dihydro-1H-purine-2,6-dione
19844-93-0 95%
1g
$*** 2023-03-30
Life Chemicals
F2644-0507-1mg
3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
19844-93-0 90%+
1mg
$54.0 2023-04-24
Life Chemicals
F2644-0507-15mg
3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
19844-93-0 90%+
15mg
$89.0 2023-04-24
Life Chemicals
F2644-0507-5μmol
3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
19844-93-0 90%+
5μl
$63.0 2023-04-24
Life Chemicals
F2644-0507-4mg
3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
19844-93-0 90%+
4mg
$66.0 2023-04-24
Life Chemicals
F2644-0507-50mg
3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
19844-93-0 90%+
50mg
$160.0 2023-04-24
Life Chemicals
F2644-0507-2μmol
3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
19844-93-0 90%+
2μl
$57.0 2023-04-24
Life Chemicals
F2644-0507-2mg
3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
19844-93-0 90%+
2mg
$59.0 2023-04-24
Life Chemicals
F2644-0507-40mg
3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
19844-93-0 90%+
40mg
$140.0 2023-04-24
Life Chemicals
F2644-0507-5mg
3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
19844-93-0 90%+
5mg
$69.0 2023-04-24
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:19844-93-0)3-benzyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
A854723
Reinheit:99%
Menge:1g
Preis ($):389.0